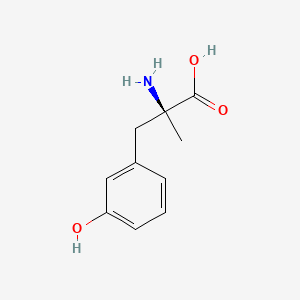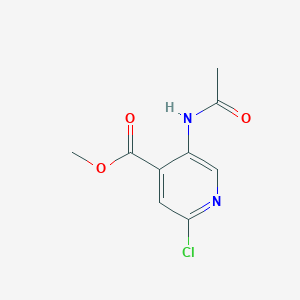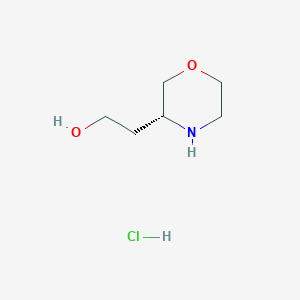![molecular formula C8H14ClNO B7981258 cis-Octahydro-[1]pyrindin-4-one hydrochloride](/img/structure/B7981258.png)
cis-Octahydro-[1]pyrindin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Octahydro-1pyrindin-4-one hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrindine and is characterized by its cis-configuration, which significantly influences its chemical behavior and applications. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-Octahydro-1pyrindin-4-one hydrochloride typically involves the reduction of its corresponding ketone, cis-octahydro-4H-1-pyrindin-4-one. This reduction can be achieved using various reagents and conditions:
Hydride Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the ketone to the corresponding alcohol.
Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon (Pd/C), under hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of cis-Octahydro-1pyrindin-4-one hydrochloride may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
cis-Octahydro-1pyrindin-4-one hydrochloride undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, leading to various derivatives.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for hydride reduction in alcoholic solvents.
Palladium on Carbon (Pd/C): Used for catalytic hydrogenation under hydrogen gas.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products
Alcohols: Formed from the reduction of the ketone.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
cis-Octahydro-1pyrindin-4-one hydrochloride has several scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound and its derivatives are investigated for potential pharmacological activities.
Industrial Applications: It is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of cis-Octahydro-1pyrindin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparaison Avec Des Composés Similaires
cis-Octahydro-1pyrindin-4-one hydrochloride can be compared with other similar compounds, such as:
trans-Octahydro-4(1H)-quinolone: This compound differs in its stereochemistry and exhibits different chemical behavior and reactivity.
1,3-Dimethyl-4-piperidone: Another related compound with distinct structural and chemical properties.
The uniqueness of cis-Octahydro-1pyrindin-4-one hydrochloride lies in its cis-configuration, which influences its stereochemistry and reactivity, making it valuable for specific synthetic and research applications .
Propriétés
IUPAC Name |
(4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-4-5-9-7-3-1-2-6(7)8;/h6-7,9H,1-5H2;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYKKSYVVJYUBK-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCCC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)NCCC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7981199.png)










![7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7981283.png)
